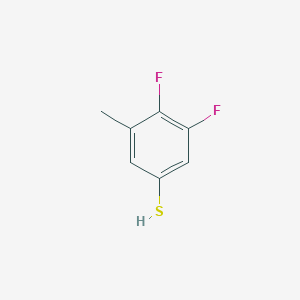

3,4-Difluoro-5-(methyl)thiophenol

Description

Properties

IUPAC Name |

3,4-difluoro-5-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJAQXYGKPLGGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3,5-Difluorophenol from 3,5-Difluorobromobenzene

3,5-difluorophenol can be synthesized from 3,5-difluorobromobenzene through a series of reactions.

Synthesis of 3,5-difluorophenylboronic acid : 3,5-difluorobromobenzene is used as raw material, and under the protection of an inert gas, a bromine extraction agent is added dropwise to extract bromine, and then reacted with boric acid to obtain 3,5-difluorobenzene boric acid.

Synthesis of 3,5-difluorophenol : Under suitable solvent conditions, 3,5-difluorophenylboronic acid is oxidized by an oxidant and catalyzed by iodine to obtain the final product 3,5-difluorophenol.

Example Synthesis of 3,5-difluorophenylboronic acid

Under nitrogen protection, 193g of 3,5-difluorobromobenzene was added to a 2L dry three-necked flask, and then 1000ml of anhydrous tetrahydrofuran was added as a solvent, the temperature was lowered to -70°C, and 320g of n-butyl Lithium, after the dropwise addition is completed, keep warm for 2 hours, then add 92g boric acid and keep warm for 1h, slowly rise to room temperature, and use TLC to determine the reaction end point. After the reaction was completed, filter and dry under reduced pressure to remove the residual solvent to obtain 124.1 g of 3,5-difluorophenylboronic acid with a yield of 78.5%.

Table 2: Reaction Conditions for 3,5-Difluorophenylboronic Acid Synthesis

Step Reagent/Condition Amount Reactant 3,5-difluorobromobenzene 193g Solvent Anhydrous tetrahydrofuran 1000ml Temperature -70°C Bromine extraction agent n-butyl Lithium 320g Boric acid Boric acid 92g Inert gas Nitrogen Reaction End Point TLC

Biological Activity

3,4-Difluoro-5-(methyl)thiophenol is an aromatic compound characterized by the presence of a thiophenol group with two fluorine atoms and a methyl substituent on the aromatic ring. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Fluorine Atoms : Positioned at the 3 and 4 positions, which enhance its electrophilic character.

- Methyl Group : Located at the 5 position, contributing to its solubility and stability in various solvents.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various bacterial strains. The presence of fluorine atoms is believed to enhance this activity by increasing the compound's lipophilicity and ability to penetrate microbial membranes .

- Antioxidant Activity : The compound's structure allows it to act as a free radical scavenger, potentially reducing oxidative stress in biological systems. This property is crucial for applications in preventing oxidative damage in cells.

- Enzyme Inhibition : Interaction studies have shown that this compound can inhibit specific enzymes, which may play a role in its therapeutic potential against various diseases. This inhibition is often attributed to the compound's ability to form stable complexes with enzyme active sites.

The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The electron-withdrawing nature of the fluorine atoms enhances the compound's ability to engage in nucleophilic attacks or form hydrogen bonds with target sites, leading to modulation of enzymatic activity or receptor signaling pathways.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study reported that derivatives of thiophenols, including this compound, exhibited minimum inhibitory concentrations (MICs) below 50 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Further analysis indicated that the compound's MIC values were comparable to established antibiotics, suggesting potential for development as an antimicrobial agent.

-

Enzyme Interaction Studies :

- Research focused on the binding affinity of this compound to specific enzymes revealed that it could effectively inhibit enzyme activity through competitive inhibition mechanisms. This was particularly noted in studies involving proteases and kinases, where the compound showed significant inhibitory effects at low concentrations .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Fluoro-5-(methyl)thiophenol | One fluorine atom at position 2 | Less electron-withdrawing effect compared to difluorinated variants. |

| 3-Methylthiophenol | No fluorine substituents | Exhibits different reactivity due to absence of electronegative groups. |

| 4-Difluoromethylphenol | Two fluorines on a phenolic structure | Different electronic properties affecting reactivity. |

| 2,4-Difluorothiophenol | Two fluorines on adjacent positions | Enhanced reactivity but sterically hindered compared to 3,4-difluoro variant. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,4-Difluoro-5-(methyl)thiophenol with structurally or functionally related aromatic thiols and fluorinated derivatives.

Table 1: Comparative Properties of Selected Aromatic Thiols

*Yields inferred from analogous reactions in .

Research Implications and Limitations

The fluorinated and methylated structure of this compound offers distinct advantages in drug metabolism and radiopharmaceutical design. However, the provided evidence lacks direct data on its synthesis and biological activity, necessitating extrapolation from structural analogs. Key gaps include:

- Synthetic Optimization: Fluorine’s electron-withdrawing effects may necessitate modified reaction conditions compared to non-fluorinated thiols .

- Enzyme Kinetics : Experimental validation of its Km and IC50 values for TPMT is required to confirm predicted affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.